methyl 4-ethynyl-2-methoxybenzoate
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Overview
Description
Methyl 4-ethynyl-2-methoxybenzoate is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol It is a derivative of benzoic acid, specifically a methyl ester with an ethynyl group at the 4-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-ethynyl-2-methoxybenzoate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, an aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethynyl-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Methyl 4-ethynyl-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-ethynyl-2-methoxybenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in various chemical reactions, forming covalent bonds with target molecules. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in biological systems .
Comparison with Similar Compounds
Methyl 4-ethynyl-2-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 2-methoxybenzoate: This compound lacks the ethynyl group, making it less reactive in certain chemical reactions.
Methyl 4-ethynylbenzoate: This compound lacks the methoxy group, which can affect its solubility and reactivity.
The presence of both the ethynyl and methoxy groups in this compound makes it unique and versatile for various applications.
Properties
CAS No. |
2170259-96-6 |
---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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